(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-16-4-6-18(7-5-16)31-23-21(27-28-31)22(25-15-26-23)29-8-10-30(11-9-29)24(32)17-12-19(33-2)14-20(13-17)34-3/h4-7,12-15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAPGXDUIWRGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the CAS number 920383-26-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 459.5 g/mol
- Chemical Structure : The compound features a triazolopyrimidine moiety linked to a piperazine ring and a dimethoxyphenyl group, which are known to influence its biological properties.
Structural Representation
| Component | Description |
|---|---|
| Dimethoxyphenyl | 3,5-dimethoxy substitution |
| Triazolopyrimidine | 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]) |
| Piperazine | 1-yl linkage |
The compound primarily acts as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) . This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These pathways are crucial for various physiological responses, including:
- Bronchodilation : Enhanced airway relaxation.
- Anti-inflammatory effects : Reduction in inflammatory mediators.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects:
Study on PDE Inhibition
A study published in Frontiers in Chemistry explored the dual inhibition of PDE3 and PDE4 by similar compounds. The results indicated significant increases in intracellular cAMP levels, leading to enhanced bronchodilation in vitro models .
Antimicrobial Evaluation
In another study focused on related triazole derivatives, compounds were evaluated for their antimicrobial activity against Bacillus pumilus. Although the specific compound was not tested, the structural similarities suggest potential efficacy against similar pathogens .
Anticancer Mechanisms
Research into the broader class of triazole derivatives has shown promising anticancer activities by targeting various cellular mechanisms involved in tumor growth and proliferation. The potential for this compound to act similarly is an area of ongoing investigation .
Comparative Analysis of Similar Compounds
To better understand the biological activity of our target compound, a comparison with similar triazole-based compounds can provide insights into structure-activity relationships (SAR).
| Compound Name | Target Activity | Key Findings |
|---|---|---|
| Compound A | PDE Inhibition | Significant bronchodilation effect observed. |
| Compound B | Antimicrobial | Effective against Gram-positive bacteria. |
| Compound C | Anticancer | Induced apoptosis in cancer cell lines. |
Comparison with Similar Compounds
Structural Analogues of Triazolopyrimidine Cores
Pyrazolo-Triazolopyrimidines ()
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 6–9 in ) share a fused triazole-pyrimidine backbone but differ in substituents and ring connectivity:
- Substituents : Unlike the target compound’s piperazine and dimethoxyphenyl groups, these derivatives feature hydrazine or pyrazole substituents .
- Isomerization Behavior : highlights isomerization under varying conditions (e.g., compound 7 isomerizing to 6), suggesting that the target compound’s stability may depend on its substitution pattern .
Triazolo-Triazine Derivatives ()
The compound 2-phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one replaces the pyrimidine ring with a triazine core. Key differences include:
- Heteroatom Arrangement : The triazine-triazole system may alter electronic properties compared to the triazolopyrimidine core.
- Substituents: A pyridylmethylamino group at position 7 and a phenyl group at position 2 differ from the target’s p-tolyl and piperazine groups, impacting solubility and target affinity .
Functional Group Comparisons
Piperazine-Linked Compounds ()
Piroxicam analogs with anti-HIV activity (e.g., compound 13d in ) utilize modified sulfonamide groups instead of triazolopyrimidine cores. However, the piperazine linker in the target compound may mimic the role of flexible chains in these analogs, facilitating interactions with enzymatic targets like HIV integrase .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone with high yield and purity?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the triazolopyrimidine core via Huisgen cycloaddition or palladium-catalyzed cross-coupling, followed by piperazine substitution and final coupling with the 3,5-dimethoxybenzoyl group. Use reflux conditions in anhydrous solvents (e.g., DMF or THF) with catalytic bases like KCO .
- Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate intermediates and final product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of piperazine derivatives) and reaction time (5–8 hours under reflux) based on analogous triazolopyrimidine syntheses .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H] for CHNO: 526.220) .
- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., Aurora A)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazolopyrimidine core and kinase ATP-binding pockets. Set grid boxes around conserved residues (e.g., Lys162, Glu181) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap, dipole moments) influencing binding .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
Q. How should researchers resolve contradictions in bioactivity data across cell-based assays?
Methodological Answer:
Q. What experimental designs assess the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- Degradation Studies :
- Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
